Cyclopropanesulfonamide
Overview
Description
Cyclopropanesulfonamide is an organic compound with the molecular formula C₃H₇NO₂S. It is a white solid that is used in various chemical and industrial applications. This compound is known for its unique structural features, including a cyclopropane ring and a sulfonamide group, which contribute to its reactivity and versatility in chemical synthesis .
Mechanism of Action
Target of Action
Cyclopropanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the synthesis of folate, an essential nutrient for bacteria .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It interferes with the conversion of PABA to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase , an intermediate of tetrahydrofolic acid (THF) synthesis .
Biochemical Pathways
The inhibition of DHPS by this compound disrupts the bacterial synthesis of folate . Folate is necessary for the cell to synthesize nucleic acids, which are essential building blocks of DNA and RNA . In its absence, bacterial cells will be unable to divide .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, making it a bacteriostatic agent . By disrupting folate synthesis, it prevents bacterial cells from dividing and proliferating .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylsulfonyl chloride with ammonia in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then warmed to room temperature and stirred for an extended period to yield this compound as a white solid .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Amidation: this compound can react with amines to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanesulfonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Cyclopropanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers
Comparison with Similar Compounds
Cyclopropanesulfonamide can be compared with other sulfonamide compounds, such as:
- Methanesulfonamide
- Benzenesulfonamide
- Toluene-4-sulfonamide
Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other sulfonamides. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
IUPAC Name |
cyclopropanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPXQIQBQAWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934977 | |
Record name | Cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154350-29-5, 154350-28-4 | |
Record name | Cyclopropanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed to produce cyclopropanesulfonamides?
A1: A practical and efficient three-step synthesis of cyclopropanesulfonamide and its 1-substituted derivatives has been reported []. This method utilizes 3-chloropropanesulfonyl chloride as the starting material. Additionally, several approaches have been employed to incorporate the cyclopropyl moiety into drug molecules, including cycloalkylation, catalytic cyclopropanation of alkenes, the Simmons–Smith reaction, and the use of cyclopropyl-containing building blocks like this compound [].
Q2: Could you provide an example of a recent drug incorporating the this compound moiety and discuss its mechanism of action?
A2: AMG-0265, a drug candidate containing the this compound group, targets human glucokinase regulatory protein (GKRP) []. While the exact binding interactions are not detailed in the provided abstract, the crystal structure of human GKRP complexed with AMG-0265 and sorbitol-6-phosphate could offer valuable insights into the drug's mechanism of action.
Q3: What is known about the structural characteristics of this compound derivatives?
A3: Research has focused on the synthesis and characterization of specific this compound derivatives [, ]. For example, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)this compound has been successfully synthesized and characterized using various techniques including crystal structure analysis and DFT studies [, ]. These studies provide detailed insights into the molecular structure and properties of this specific compound.
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